(Bromomethyl)triphenylphosphonium bromide
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Overview
Description
(Bromomethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C19H17Br2P. It is a quaternary phosphonium salt, commonly used in organic synthesis, particularly in the Wittig reaction to form alkenes. The compound is characterized by its crystalline solid form and is known for its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)triphenylphosphonium bromide can be synthesized through several methods:
Addition Method: This involves the reaction of triphenylphosphine with bromoacetic acid ester under basic conditions to yield the desired product.
Oxidation Method: This method involves the oxidation of bromomethyltriphenylphosphine with benzoyl peroxide to produce this compound.
Industrial Production Methods: Industrial production typically follows the addition method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different phosphonium salts.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Benzoyl peroxide is frequently used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields higher oxidation state phosphonium compounds.
Scientific Research Applications
(Bromomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (bromomethyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but contains a methyl group instead of a bromomethyl group.
(Chloromethyl)triphenylphosphonium Chloride: Contains a chloromethyl group instead of a bromomethyl group.
(Ethoxycarbonylmethyl)triphenylphosphonium Bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness: (Bromomethyl)triphenylphosphonium bromide is unique due to its specific reactivity in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes. Its stability and ease of handling further enhance its utility in various chemical processes.
Properties
Molecular Formula |
C19H17BrP+ |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
bromomethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H17BrP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1 |
InChI Key |
FKDAUYUOARWXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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